1-(2-Phenylethyl)pyridinium
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Overview
Description
1-(2-Phenylethyl)pyridinium is an organic compound with the molecular formula C₁₃H₁₄N and a molecular weight of 184.2570 g/mol It is a quaternary ammonium compound, characterized by a pyridinium ring substituted with a 2-phenylethyl group
Preparation Methods
1-(2-Phenylethyl)pyridinium can be synthesized through several methods. One common approach involves the alkylation of pyridine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Phenylethyl)pyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the pyridinium ring is substituted with different nucleophiles.
Scientific Research Applications
1-(2-Phenylethyl)pyridinium has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)pyridinium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
1-(2-Phenylethyl)pyridinium can be compared with other similar compounds, such as:
1-(2-Methoxy-2-oxoethyl)pyridinium: This compound has a methoxy group instead of a phenylethyl group, leading to different chemical and biological properties.
1-(2-Oxo-2-phenylethyl)pyridinium: This compound has a carbonyl group, which significantly alters its reactivity and applications.
Quaternary 1-alkylazolo[a]pyridinium salts: These compounds have different alkyl groups and are used in various pharmaceutical and industrial applications.
Properties
Molecular Formula |
C13H14N+ |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
1-(2-phenylethyl)pyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1-8,10-11H,9,12H2/q+1 |
InChI Key |
MGMFSGVTTUUFOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC[N+]2=CC=CC=C2 |
Origin of Product |
United States |
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